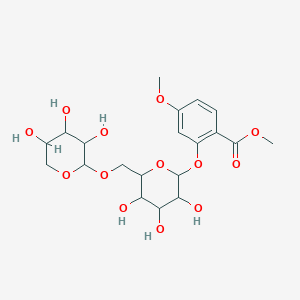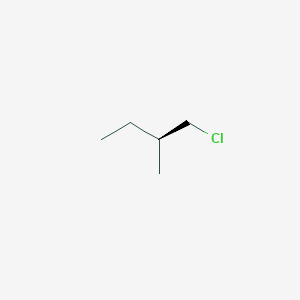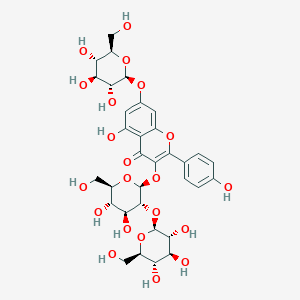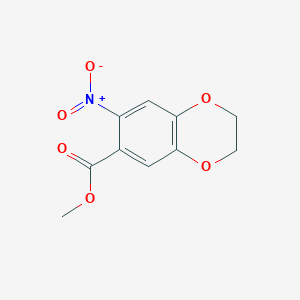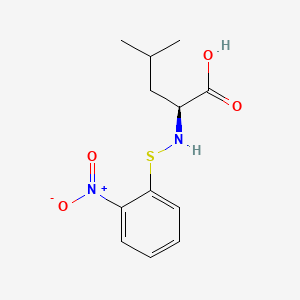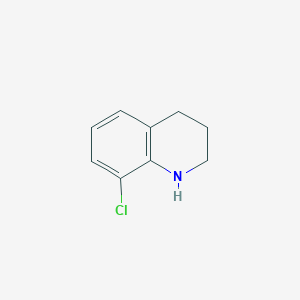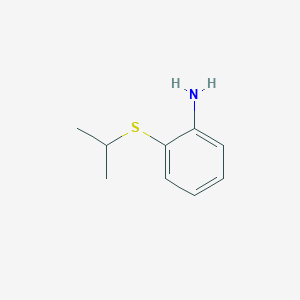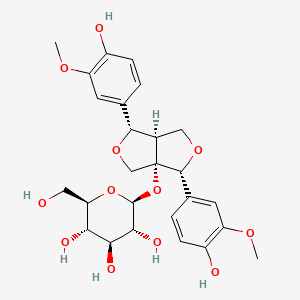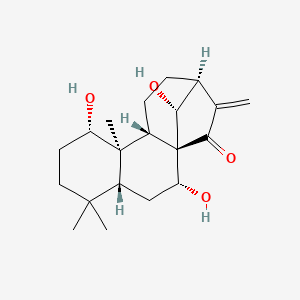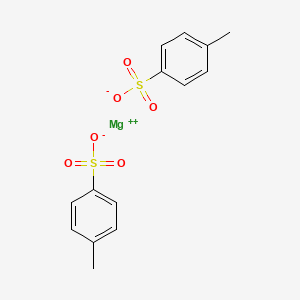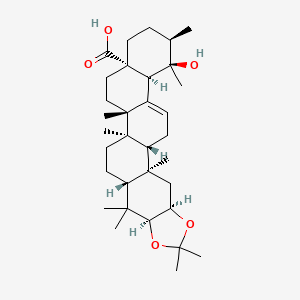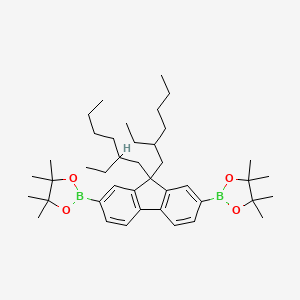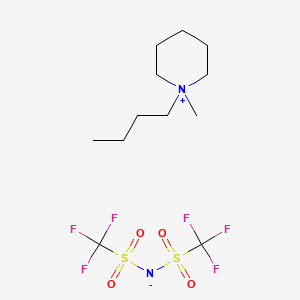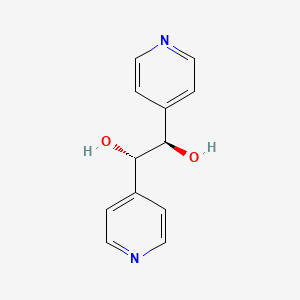
meso-alpha,beta-Di(4-pyridyl) Glycol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
meso-alpha,beta-Di(4-pyridyl) Glycol: is an organic compound with the molecular formula C12H12N2O2. It is characterized by the presence of two pyridyl groups attached to a glycol backbone. This compound is known for its unique structural properties and its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of meso-alpha,beta-Di(4-pyridyl) Glycol typically involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired meso compound. The general reaction scheme is as follows:
Condensation Reaction: 4-pyridinecarboxaldehyde reacts with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process includes:
Large-scale Condensation: Utilizing industrial reactors to handle larger volumes of reactants.
Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and control.
化学反応の分析
Types of Reactions
meso-alpha,beta-Di(4-pyridyl) Glycol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl ketones.
Reduction: Further reduction can lead to the formation of pyridyl alcohols.
Substitution: The pyridyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and organometallic compounds are employed under controlled conditions.
Major Products
Oxidation: Pyridyl ketones.
Reduction: Pyridyl alcohols.
Substitution: Various substituted pyridyl derivatives.
科学的研究の応用
meso-alpha,beta-Di(4-pyridyl) Glycol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which meso-alpha,beta-Di(4-pyridyl) Glycol exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biochemical and chemical processes.
類似化合物との比較
Similar Compounds
1,2-Bis(4-pyridyl)ethane: Similar structure but lacks the glycol backbone.
4,4’-Bipyridine: Contains two pyridyl groups but connected directly without a glycol linkage.
2,2’-Bipyridine: Another bipyridyl compound with different connectivity.
Uniqueness
meso-alpha,beta-Di(4-pyridyl) Glycol is unique due to its glycol backbone, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with other bipyridyl compounds.
特性
CAS番号 |
4972-49-0 |
|---|---|
分子式 |
C23H34O4 |
分子量 |
374.5 g/mol |
IUPAC名 |
3-[(3R,5S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18?,19?,21-,22+,23-/m0/s1 |
InChIキー |
XZTUSOXSLKTKJQ-OZXOYNGHSA-N |
SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |
異性体SMILES |
C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


